N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c24-17(12-25-16-4-2-1-3-5-16)21-19-23-22-18(26-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15H,6-12H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYGDJQNHOKOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Final Product: The final step involves the reaction of the 1,3,4-thiadiazole derivative with phenoxyacetic acid to yield this compound.
Chemical Reactions Analysis
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide has shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Case Study : A study evaluated various thiadiazole-based compounds for their antimicrobial efficacy against resistant strains like MRSA and Pseudomonas aeruginosa. Compounds derived from adamantane exhibited superior antibacterial properties compared to traditional antibiotics such as ampicillin .
Anticancer Potential
The compound also demonstrates potential anti-proliferative effects on human tumor cell lines:
- Case Study : In vitro studies assessed the anti-proliferative activity of adamantane-linked thiadiazoles against five human tumor cell lines. Several compounds displayed potent activity, suggesting that modifications in the thiadiazole structure can enhance anticancer efficacy .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in material science due to its thermal stability and resistance to degradation. Its unique chemical structure makes it suitable for developing new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The adamantane moiety is known to bind to certain receptor sites, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
- Adamantyl vs. Thioalkyl Groups : The adamantyl group in the target compound enhances hydrophobicity and steric bulk compared to thioalkyl substituents (e.g., methylthio in ’s 5f) . This may improve membrane permeability but reduce aqueous solubility.
- Phenoxy vs.
- Core Heterocycle : The 1,3,4-thiadiazole core (target compound) offers a smaller, more electron-deficient ring compared to benzothiazole (), affecting electronic properties and binding interactions .
Physical Properties
Table 3: Physical Properties of Analogous Compounds
- Melting Points: Adamantyl-containing compounds (e.g., ) exhibit higher melting points (~212°C) compared to non-adamantyl analogs (132–170°C in ), attributed to rigid adamantane enhancing crystalline stability .
- Solubility: The phenoxy group in the target compound may reduce aqueous solubility relative to methoxy or thioalkyl substituents, necessitating formulation strategies .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure includes an adamantane moiety, which enhances stability and lipophilicity, making it suitable for various biological applications. The thiadiazole ring is known for its reactivity and interaction with biological targets.
Overview of Studies
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance:
- A study investigated 17 novel 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones , revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed potency exceeding that of standard antibiotics like streptomycin and ampicillin .
| Compound | Activity Against Bacteria | Potency Comparison |
|---|---|---|
| Compound 8 | MRSA, P. aeruginosa | More potent than streptomycin |
| Compound 8 | E. coli | More potent than ampicillin |
Molecular docking studies indicated that the compound interacts with bacterial enzymes such as MurA and MurB, which are crucial for cell wall synthesis. This interaction likely inhibits bacterial growth by disrupting essential metabolic pathways .
Research Findings
The anticancer potential of this compound has also been explored. A related study focused on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives , which demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HeLa | 0.37 | Sorafenib: 7.91 |
| A549 | 0.73 | Sorafenib: 7.91 |
Apoptotic Mechanism
Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells by blocking the cell cycle at the sub-G1 phase. This suggests that the thiadiazole derivatives may serve as effective chemotherapeutic agents by promoting programmed cell death in malignant cells .
Q & A
Q. Key Considerations :
- Adamantane’s steric bulk requires careful optimization of reaction stoichiometry to avoid side products.
- Yield and purity depend on solvent polarity and evaporation rate during crystallization.
How is the crystal structure of this compound characterized?
Basic Research Focus
X-ray crystallography is the gold standard. For the structurally related 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine:
Methodological Note : Hydrogen atoms are placed in calculated positions, while amine-H atoms are refined with restrained distances (N–H = 0.88 ± 0.01 Å) .
What supramolecular interactions stabilize the crystal lattice?
Advanced Research Focus
The crystal packing is governed by:
Q. Implications for Design :
- Substituents on the thiadiazole ring (e.g., methyl vs. phenoxy) alter hydrogen-bonding patterns, affecting solubility and stability.
- Computational modeling (e.g., Mercury CSD) can predict packing motifs for derivative design.
How can researchers design experiments to evaluate biological activity?
Advanced Research Focus
Adamantane-thiadiazole hybrids are hypothesized to exhibit antiviral or antimicrobial activity based on structural analogs . Recommended approaches:
In vitro assays : Test against influenza A/H1N1 or HIV-1 protease (IC50 determination).
Molecular docking : Probe interactions with viral targets (e.g., neuraminidase) using AutoDock Vina.
SAR studies : Modify the phenoxyacetamide moiety to assess effects on potency and selectivity.
Caveat : Activity data for the exact compound are unavailable; cross-validation with structurally related derivatives is critical .
How can contradictory bioactivity data for adamantane-thiadiazole hybrids be resolved?
Advanced Research Focus
Discrepancies in literature (e.g., antiviral vs. inactive reports) may arise from:
Q. Resolution Strategy :
- Perform dose-response curves across multiple cell lines.
- Analyze crystallographic data to correlate molecular conformation with activity (e.g., coplanarity of substituents ).
What computational tools are recommended for predicting physicochemical properties?
Q. Advanced Research Focus
- LogP and solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients and bioavailability.
- Toxicity : Employ ProTox-II for preliminary hazard assessment.
- Dynamic behavior : Molecular dynamics (GROMACS) can simulate membrane permeability, leveraging adamantane’s lipid affinity .
How does the adamantane moiety influence the compound’s stability?
Advanced Research Focus
Adamantane’s rigid, hydrophobic structure:
Q. Experimental Validation :
- Thermogravimetric analysis (TGA) under nitrogen atmosphere.
- LC-MS stability assays in simulated physiological buffers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
